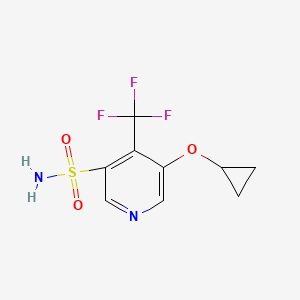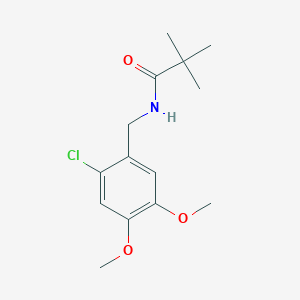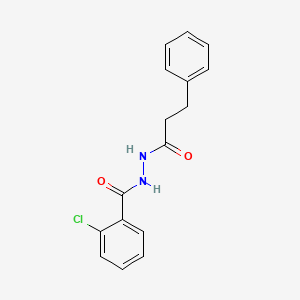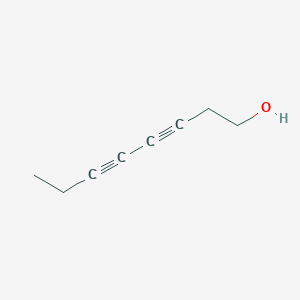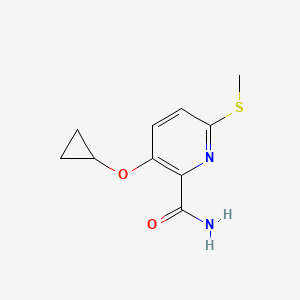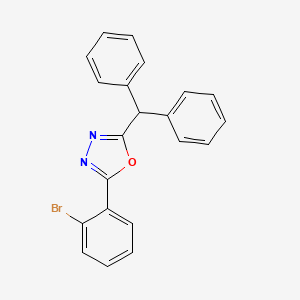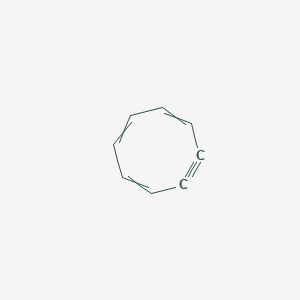
1,3,5-Cyclooctatrien-7-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Cyclooctatrien-7-yne is an organic compound with the molecular formula C8H6 It is a cyclic compound featuring alternating double and triple bonds within an eight-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Cyclooctatrien-7-yne can be synthesized through various methods. One common approach involves the dehydrohalogenation of 7,8-dibromo-1,3,5-cyclooctatriene. This reaction typically uses a strong base such as sodium amide (NaNH2) in a solvent like liquid ammonia . The reaction conditions must be carefully controlled to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key challenges in industrial production include maintaining the purity of the compound and optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Cyclooctatrien-7-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or ozone (O3) to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield partially or fully hydrogenated products.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, which can then be further substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (e.g., Br2, Cl2), strong bases (e.g., NaNH2)
Major Products Formed
Oxidation: Diketones, epoxides
Reduction: Partially or fully hydrogenated cyclooctane derivatives
Substitution: Halogenated cyclooctatrienes
Scientific Research Applications
1,3,5-Cyclooctatrien-7-yne has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Materials Science: The compound’s unique electronic properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may have potential as pharmaceutical intermediates or bioactive compounds.
Industry: The compound can be used in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Cyclooctatrien-7-yne involves its ability to participate in various chemical reactions due to its conjugated system of alternating double and triple bonds. This conjugation allows the compound to act as both an electron donor and acceptor, facilitating reactions such as cycloadditions, electrophilic additions, and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1,3,5-Cyclooctatrien-7-yne can be compared with other similar compounds, such as:
Cyclooctatetraene (C8H8): Unlike this compound, cyclooctatetraene is a fully conjugated polyene with alternating double bonds. It is not aromatic but can form aromatic dianions.
1,3,5-Cyclooctatriene (C8H10): This compound has three double bonds and no triple bonds, making it less reactive than this compound.
1,5-Cyclooctadiene-3,7-diyne (C8H4): This compound contains two triple bonds and two double bonds, making it more reactive and less stable than this compound.
The uniqueness of this compound lies in its combination of double and triple bonds within a single eight-membered ring, providing a balance of stability and reactivity that is valuable for various chemical applications.
Properties
IUPAC Name |
cycloocta-1,3,5-trien-7-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6/c1-2-4-6-8-7-5-3-1/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUHNRIAHPFOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC#CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724018 |
Source


|
| Record name | Cycloocta-1,3,5-trien-7-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4514-69-6 |
Source


|
| Record name | Cycloocta-1,3,5-trien-7-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxo-N-phenylbutanamide](/img/structure/B14806755.png)
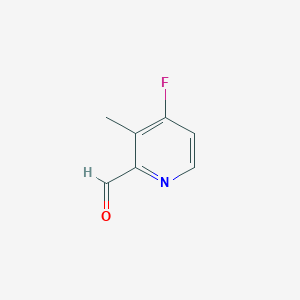
![2-[(1,6-dibromonaphthalen-2-yl)oxy]-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B14806768.png)

